molecular formula C11H16N2S B7728890 N'-butyl-N-phenylcarbamimidothioic acid

N'-butyl-N-phenylcarbamimidothioic acid

Cat. No.: B7728890
M. Wt: 208.33 g/mol
InChI Key: MXLMUGKRDLWVJZ-UHFFFAOYSA-N
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Description

N'-Butyl-N-phenylcarbamimidothioic acid is a thiourea derivative with a carbamimidothioic acid backbone substituted by a butyl group at the N' position and a phenyl group at the N position.

Properties

IUPAC Name

N'-butyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMUGKRDLWVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butyl-N-phenylcarbamimidothioic acid typically involves the reaction of butylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the desired product through the nucleophilic addition of the amine to the isothiocyanate group.

Industrial Production Methods

Industrial production of N’-butyl-N-phenylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-butyl-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N’-butyl-N-phenylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-butyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct information on N'-butyl-N-phenylcarbamimidothioic acid. However, it includes structurally related compounds that may serve as indirect comparators for understanding carbamimidothioic acid derivatives. Below is an analysis based on available data:

Table 1: Comparative Overview of Carbamimidothioic Acid Derivatives and Analogues

Compound Name Substituents/Modifications Molecular Weight CAS RN Key Applications/Properties Reference
This compound N'-butyl, N-phenyl 221.32 (calc.) Not listed Unknown (no data in evidence)
N,N'-Diacetyl-1,4-phenylenediamine Acetylated amino groups, benzene ring 192.22 140-50-1 Laboratory research (non-household)
Carbamimidothioic acid ester () 4-chlorophenylsulfonyl, propenyl groups Not provided Complex synthesis intermediates
Benzathine benzylpenicillin () Dibenzylethylenediamine salt 909.15 (salt) 1538-09-6 Antibiotic formulation

Key Observations:

Structural Differences :

  • N,N'-Diacetyl-1,4-phenylenediamine () shares an aromatic backbone but lacks the thiourea and substituent diversity of carbamimidothioic acids. Its acetyl groups enhance stability for lab use but reduce reactivity compared to thioamide-containing compounds .
  • The carbamimidothioic acid ester in includes sulfonyl and propenyl groups, which may increase steric hindrance and alter solubility compared to the simpler N'-butyl-N-phenyl analog. Such modifications often influence binding affinity in coordination chemistry .

Its use as a long-acting antibiotic highlights how salt formation (vs. thiourea-based structures) impacts pharmacokinetics .

Data Gaps :

  • Critical parameters for this compound (e.g., melting point, solubility, spectroscopic data) are absent in the evidence. Comparisons of reactivity, stability, or biological activity remain speculative without experimental data.

Limitations and Recommendations

To address this gap, future work should prioritize:

  • Synthesis and characterization of the compound.
  • Comparative studies with thiourea derivatives (e.g., substituent effects on bioactivity).
  • Exploration of applications in catalysis or medicinal chemistry, informed by analogs like those in .

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